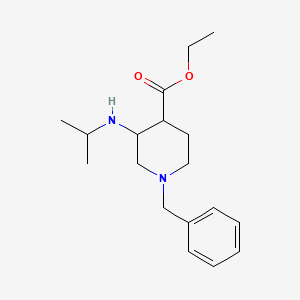

Ethyl 1-benzyl-3-(isopropylamino)piperidine-4-carboxylate

Beschreibung

Ethyl 1-benzyl-3-(isopropylamino)piperidine-4-carboxylate is a piperidine derivative characterized by a benzyl group at the 1-position, an isopropylamino substituent at the 3-position, and an ethyl ester moiety at the 4-position.

Eigenschaften

Molekularformel |

C18H28N2O2 |

|---|---|

Molekulargewicht |

304.4 g/mol |

IUPAC-Name |

ethyl 1-benzyl-3-(propan-2-ylamino)piperidine-4-carboxylate |

InChI |

InChI=1S/C18H28N2O2/c1-4-22-18(21)16-10-11-20(13-17(16)19-14(2)3)12-15-8-6-5-7-9-15/h5-9,14,16-17,19H,4,10-13H2,1-3H3 |

InChI-Schlüssel |

CVPPMPIMSYWPIS-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1CCN(CC1NC(C)C)CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Ethyl-1-Benzyl-3-(Isopropylamino)piperidin-4-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Ketone oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um Alkohole oder Amine zu erhalten.

Wissenschaftliche Forschungsanwendungen

Ethyl-1-Benzyl-3-(Isopropylamino)piperidin-4-carboxylat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von Ethyl-1-Benzyl-3-(Isopropylamino)piperidin-4-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So ist beispielsweise bekannt, dass die Benzyl-Piperidingruppe effektiv an das katalytische Zentrum von Cholinesterase-Enzymen bindet und deren Aktivität hemmt. Diese Interaktion beinhaltet wichtige Aminosäurereste wie Tryptophan und Phenylalanin, die eine starke Bindung durch hydrophobe und π-π-Wechselwirkungen ermöglichen.

Analyse Chemischer Reaktionen

Ethyl 1-benzyl-3-(isopropylamino)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-benzyl-3-(isopropylamino)piperidine-4-carboxylate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 1-benzyl-3-(isopropylamino)piperidine-4-carboxylate involves its interaction with specific molecular targets. For instance, the benzyl-piperidine group is known to bind effectively to the catalytic site of cholinesterase enzymes, inhibiting their activity. This interaction involves key amino acid residues such as tryptophan and phenylalanine, which facilitate strong binding through hydrophobic and π-π interactions .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The following table highlights key structural differences between the target compound and its analogs:

Key Observations :

Physicochemical Properties

- Lipophilicity : The ethyl ester and benzyl group enhance lipophilicity compared to methyl esters (e.g., Methyl 1-benzylpiperidine-3-carboxylate, similarity 0.89 ).

- Basicity: The isopropylamino group (pKa ~10–11) increases basicity relative to hydroxyl (pKa ~15) or oxo groups (non-basic).

- Metabolic Stability: Oxo groups (e.g., ) may undergo reduction or conjugation, whereas amino groups could resist hydrolysis but participate in Phase II metabolism.

Biologische Aktivität

Ethyl 1-benzyl-3-(isopropylamino)piperidine-4-carboxylate, a piperidine derivative, has garnered attention for its potential biological activities, particularly in the pharmaceutical sector. This compound is structurally related to various bioactive molecules and is being investigated for its pharmacological properties, especially concerning neurological disorders and other therapeutic applications.

The molecular formula of Ethyl 1-benzyl-3-(isopropylamino)piperidine-4-carboxylate is , with a molecular weight of 304.4 g/mol. Its IUPAC name is benzyl 4-[2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate. The compound's structure includes a piperidine ring, which is significant in drug design due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H28N2O2 |

| Molecular Weight | 304.4 g/mol |

| IUPAC Name | benzyl 4-[2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate |

| InChI Key | LSMGOLJTORWNPN-UHFFFAOYSA-N |

The biological activity of Ethyl 1-benzyl-3-(isopropylamino)piperidine-4-carboxylate primarily involves its interaction with specific receptors and enzymes within the central nervous system (CNS). The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and neuronal excitability. This mechanism is crucial for developing treatments for conditions such as anxiety, depression, and neurodegenerative diseases.

Potential Targets

- Receptors : The compound may interact with serotonin receptors, particularly the 5-HT(4) receptor, which is implicated in gastrointestinal motility and mood regulation.

- Enzymes : It could modulate the activity of enzymes involved in neurotransmitter metabolism, thereby affecting synaptic transmission.

Pharmacological Effects

Several studies have highlighted the pharmacological effects of Ethyl 1-benzyl-3-(isopropylamino)piperidine-4-carboxylate:

- Neuroprotective Activity : Preliminary findings suggest that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.

- Antidepressant-like Effects : Animal models have indicated that the compound may possess antidepressant-like properties, warranting further investigation into its efficacy and safety.

Study 1: Neuroprotective Effects

In a study assessing neuroprotective properties, Ethyl 1-benzyl-3-(isopropylamino)piperidine-4-carboxylate was administered to rodents subjected to oxidative stress. Results showed a significant reduction in neuronal cell death compared to controls, indicating potential therapeutic applications in neurodegenerative conditions.

Study 2: Antidepressant Activity

Another investigation utilized behavioral assays to evaluate the antidepressant-like effects of the compound. Results demonstrated decreased immobility in forced swim tests, suggesting an increase in serotonergic activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.